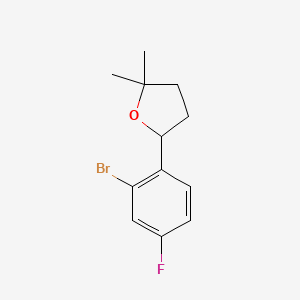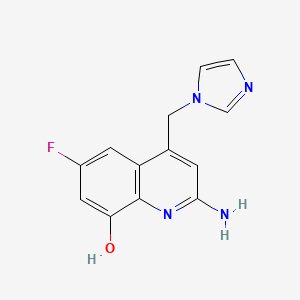
4-((1H-Imidazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1H-Imidazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol is a complex organic compound that features a quinoline core substituted with an imidazole moiety, an amino group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Imidazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol typically involves multi-step organic reactionsThe amino and fluorine substituents are then introduced using appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. Techniques such as crystallization and chromatography are employed to purify the final compound .
Chemical Reactions Analysis
Types of Reactions
4-((1H-Imidazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the imidazole ring or the quinoline core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-((1H-Imidazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((1H-Imidazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol involves its interaction with specific molecular targets. The imidazole moiety can coordinate with metal ions, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways and lead to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(Imidazol-1-yl)phenol: This compound shares the imidazole moiety but has a phenol group instead of the quinoline core.
1-(4-Hydroxyphenyl)imidazole: Similar to 4-(Imidazol-1-yl)phenol but with a different substitution pattern.
4-(1H-Imidazol-1-yl)aniline: Contains an aniline group instead of the quinoline core.
Uniqueness
4-((1H-Imidazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol is unique due to its combination of the quinoline core, imidazole moiety, amino group, and fluorine atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H11FN4O |
|---|---|
Molecular Weight |
258.25 g/mol |
IUPAC Name |
2-amino-6-fluoro-4-(imidazol-1-ylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C13H11FN4O/c14-9-4-10-8(6-18-2-1-16-7-18)3-12(15)17-13(10)11(19)5-9/h1-5,7,19H,6H2,(H2,15,17) |
InChI Key |
WIYNJYUDARCSLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CC2=CC(=NC3=C2C=C(C=C3O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



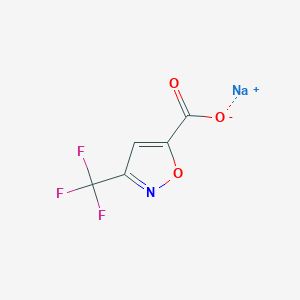
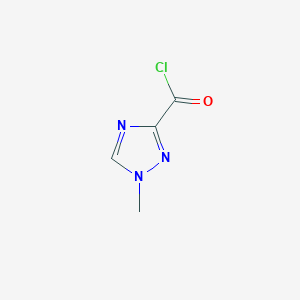

![1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B12957782.png)
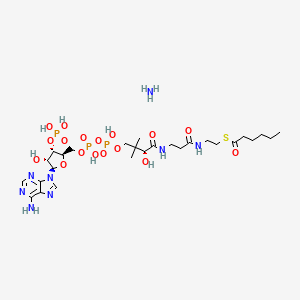
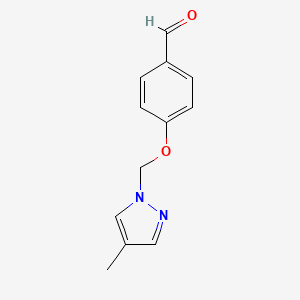
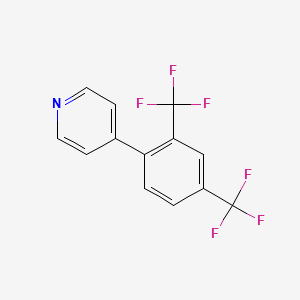
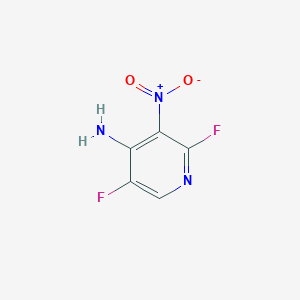
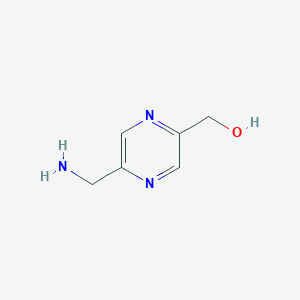
![2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12957820.png)
![6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B12957821.png)
![6-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12957825.png)
